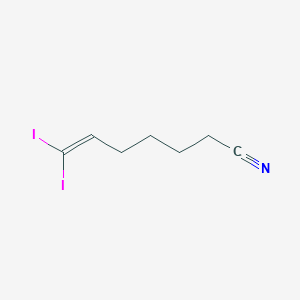
7,7-Diiodohept-6-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Diiodohept-6-enenitrile is an organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of a hept-6-enenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodohept-6-enenitrile typically involves the iodination of hept-6-enenitrile. One common method is the addition of iodine to the double bond of hept-6-enenitrile in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of iodine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Diiodohept-6-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted nitriles.
Reduction Reactions: The compound can be reduced to form hept-6-enenitrile or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of hept-6-enedioic acid or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted nitriles depending on the nucleophile used.
Reduction: Hept-6-enenitrile and its derivatives.
Oxidation: Hept-6-enedioic acid and related compounds.
Aplicaciones Científicas De Investigación
7,7-Diiodohept-6-enenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,7-Diiodohept-6-enenitrile involves its interaction with molecular targets through its iodine atoms and nitrile group. The iodine atoms can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Hept-6-enenitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
7,7-Dibromohept-6-enenitrile: Contains bromine atoms instead of iodine, leading to different reactivity and properties.
7,7-Dichlorohept-6-enenitrile: Contains chlorine atoms, which also affect its chemical behavior and applications.
Uniqueness: 7,7-Diiodohept-6-enenitrile is unique due to the presence of iodine atoms, which confer distinct reactivity and potential applications compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it particularly useful in certain chemical and biological contexts.
Propiedades
Número CAS |
823180-12-7 |
|---|---|
Fórmula molecular |
C7H9I2N |
Peso molecular |
360.96 g/mol |
Nombre IUPAC |
7,7-diiodohept-6-enenitrile |
InChI |
InChI=1S/C7H9I2N/c8-7(9)5-3-1-2-4-6-10/h5H,1-4H2 |
Clave InChI |
VCSPLINDENVPLV-UHFFFAOYSA-N |
SMILES canónico |
C(CCC#N)CC=C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
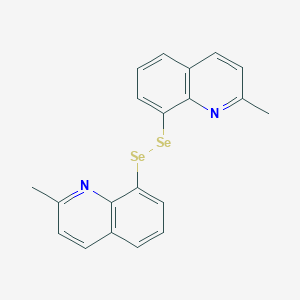
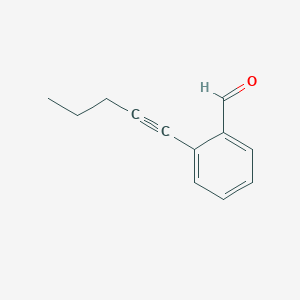
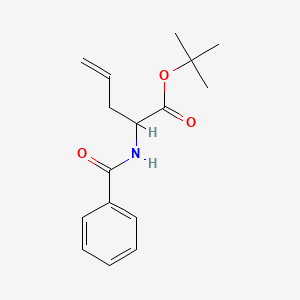
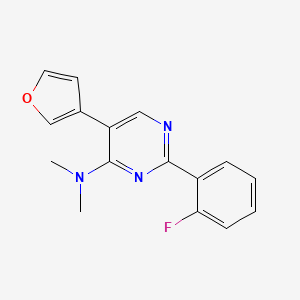
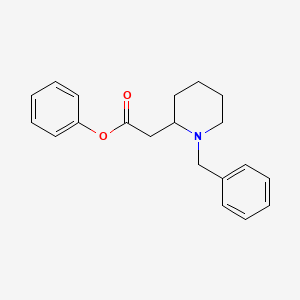
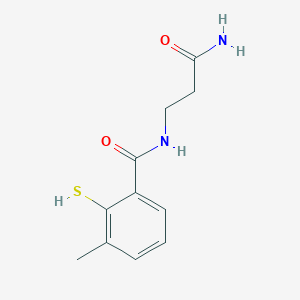
![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
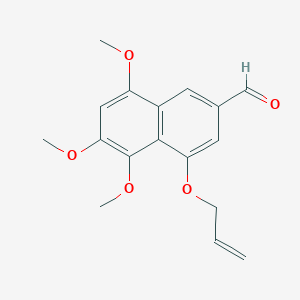
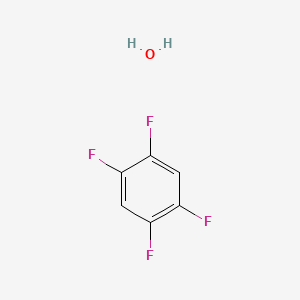
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
